Product packaging for Glycocyamine-d2(Cat. No.:CAS No. 1173020-63-7)

Glycocyamine-d2

Cat. No.: B1511430
CAS No.: 1173020-63-7
M. Wt: 119.12 g/mol
InChI Key: BPMFZUMJYQTVII-DICFDUPASA-N
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Description

Significance of Guanidinoacetic Acid in Biological Systems

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative that plays a pivotal role in cellular energy metabolism. frontiersin.orgmdpi.com It is an endogenous compound found in body tissues and is the direct precursor in the biosynthesis of creatine (B1669601). frontiersin.orgmdpi.com The synthesis of creatine from GAA is a crucial process for maintaining energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the brain, and the heart. frontiersin.orgnih.govtandfonline.com

The biochemical pathway for creatine production involves two key enzymatic steps. First, L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of an amidino group from the amino acid arginine to glycine, forming GAA and ornithine. physiology.orgnih.gov This initial reaction is considered the rate-limiting step in creatine synthesis. physiology.orgresearchgate.net Subsequently, guanidinoacetate N-methyltransferase (GAMT) facilitates the methylation of GAA, using S-adenosylmethionine (SAM) as the methyl group donor, to produce creatine and S-adenosylhomocysteine. physiology.orgnih.gov

Creatine is then phosphorylated to phosphocreatine (B42189), which serves as a rapidly accessible reservoir of high-energy phosphate (B84403) bonds to regenerate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. frontiersin.orgtandfonline.com Given that the body's creatine and phosphocreatine pool is subject to a constant, spontaneous degradation to creatinine (B1669602), which is excreted in the urine, a continuous de novo synthesis of creatine is essential to replenish these losses. frontiersin.orgphysiology.org

Beyond its primary role in creatine synthesis, research suggests that GAA may have other biological functions, including influencing insulin (B600854) secretion and sparing arginine for other metabolic processes. nih.govbioregistry.io

Overview of Deuterium-Labeled Guanidinoacetic Acid (d2-Guanidinoacetic Acid) in Advanced Research

In the realm of advanced scientific research, stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying endogenous molecules. d2-Guanidinoacetic acid is the deuterium-labeled form of GAA, where two hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). medchemexpress.com This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that can be readily detected and differentiated from its unlabeled counterpart using mass spectrometry. engineering.org.cn

The primary application of d2-Guanidinoacetic acid is as an internal standard in quantitative analytical methods, particularly those employing tandem mass spectrometry (MS/MS). engineering.org.cntnuni.sk In such applications, a known amount of d2-GAA is added to a biological sample (e.g., plasma, urine). During analysis, the ratio of the signal from the endogenous, unlabeled GAA to the signal from the d2-GAA internal standard allows for precise and accurate quantification of the GAA concentration in the sample, correcting for any sample loss or variations in instrument response. engineering.org.cnnih.gov

This technique is crucial for the diagnosis and monitoring of certain inborn errors of creatine metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, which is characterized by an accumulation of GAA. hmdb.caresearchgate.net Accurate measurement of GAA levels is also vital in research investigating creatine metabolism in various physiological and pathological states. nih.gov The use of d2-GAA enhances the reliability of these diagnostic and research methodologies. engineering.org.cnresearchgate.net

Historical Context of Guanidinoacetic Acid Research Trajectories

The scientific journey of guanidinoacetic acid began with its identification as a natural compound in humans. bioregistry.ioresearchgate.net Early research, dating back to the 1930s, established its role as an intermediary product in creatine metabolism. medsci.orgfrontiersin.org In the 1950s, the therapeutic potential of GAA was explored, with studies investigating its effects on improving work capacity and patient-reported outcomes in various clinical populations. bioregistry.ionih.gov

The focus of GAA research has evolved over the decades. Initially centered on its fundamental role in creatine biosynthesis, subsequent investigations have delved into its potential as a nutritional supplement to enhance creatine levels and support energy metabolism. frontiersin.orgorffa.com This has been particularly relevant in animal nutrition, where GAA supplementation has been studied for its ability to improve growth performance and feed efficiency in poultry and swine. frontiersin.orgtandfonline.commdpi.com

More recently, research has expanded to explore the broader physiological effects of GAA beyond creatine synthesis. nih.govnih.gov This includes its potential influence on insulin secretion, arginine metabolism, and even its role as a neuromodulator. mdpi.comnih.govbioregistry.io The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, which often utilize d2-Guanidinoacetic acid as an internal standard, has been instrumental in enabling more precise and detailed studies of GAA metabolism and its clinical significance. engineering.org.cnnih.gov

Data Tables

Table 1: Key Enzymes in Creatine Synthesis

Enzyme Abbreviation Function
L-arginine:glycine amidinotransferase AGAT Catalyzes the formation of guanidinoacetic acid (GAA) from arginine and glycine. physiology.orgnih.gov

Table 2: Applications of d2-Guanidinoacetic Acid

Application Description
Internal Standard Used in mass spectrometry-based methods for the accurate quantification of endogenous guanidinoacetic acid in biological samples. engineering.org.cntnuni.sk
Metabolic Tracer Can be used in metabolic studies to trace the fate of guanidinoacetic acid and understand the dynamics of creatine synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O2 B1511430 Glycocyamine-d2 CAS No. 1173020-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745740
Record name N-(Diaminomethylidene)(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-63-7
Record name N-(Diaminomethylidene)(2,2-~2~H_2_)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-63-7
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Biosynthesis and Intermediary Metabolism of Guanidinoacetic Acid

L-Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Mediated Synthesis

The initial and rate-limiting step in creatine (B1669601) biosynthesis is the formation of GAA, a reaction catalyzed by the enzyme L-Arginine:Glycine Amidinotransferase (AGAT). tandfonline.comwikipedia.org This enzyme facilitates the transfer of an amidino group from L-arginine to glycine, yielding GAA and L-ornithine as products. wikipedia.orgnih.gov This crucial reaction underscores the entry point for the synthesis of creatine, a high-energy phosphate (B84403) shuttle essential for tissues with high and fluctuating energy demands. wikipedia.orgahajournals.org

Tissue-Specific Expression and Regulation of AGAT Activity

The expression of AGAT is not uniform throughout the body, with the highest concentrations typically found in the kidneys. physiology.orgahajournals.org However, AGAT is also expressed in other tissues, including the pancreas, liver, and brain, albeit at varying levels. tandfonline.comahajournals.orgresearchgate.net In humans, the kidney and pancreas are major sites of AGAT activity. tandfonline.comresearchgate.net Studies in mice have shown high AGAT expression in the kidney and pancreas, with lower levels in the liver. frontiersin.org The heart also demonstrates AGAT expression, which can be upregulated in conditions like heart failure, suggesting a local response to increased energy demands. ahajournals.org

The regulation of AGAT activity is a key control point in creatine homeostasis. tandfonline.com Creatine itself acts as a feedback inhibitor of AGAT, suppressing its synthesis at a pre-translational level. physiology.orgnih.gov This feedback loop ensures that intracellular creatine concentrations are maintained within a narrow range. tandfonline.com Additionally, the by-product of the AGAT reaction, L-ornithine, competitively inhibits the enzyme's activity. tandfonline.comnih.gov This product inhibition provides another layer of acute regulation.

Tissue Distribution of AGAT and GAMT in Humans and Mice
TissueHuman AGAT Expression tandfonline.comahajournals.orgresearchgate.netMouse AGAT Expression frontiersin.orgHuman GAMT Expression tandfonline.comresearchgate.netMouse GAMT Expression frontiersin.org
KidneyHighHighLowLow
LiverLowVery LowHighHigh
PancreasHighHighHighHigh
BrainIntermediate-Intermediate-
HeartIntermediate---
Skeletal MuscleIntermediate---

Kinetic Characterization of AGAT

The catalytic efficiency of AGAT is described by its kinetic parameters, which have been determined in various species. In mouse kidneys, the Michaelis constant (Km) of AGAT for glycine has been reported as 2.06 mM, with a maximal velocity (Vmax) of 6.48 ± 0.26 pmol/min/mg of kidney tissue. nih.gov For arginine, the Km was found to be 2.67 mM with a Vmax of 2.17 ± 0.49 pmol/min/mg of kidney tissue. nih.gov These values are comparable to those obtained from studies on human and rat kidneys. nih.gov The reaction mechanism of AGAT follows a ping-pong kinetic model, where the enzyme binds one substrate and releases a product before the second substrate binds. wikipedia.org

Guanidinoacetate N-Methyltransferase (GAMT) Mediated Creatine Biosynthesis

Following its synthesis by AGAT, GAA is transported to the liver and other tissues where the second and final step of creatine synthesis occurs. taylorandfrancis.comdoi.org This reaction is catalyzed by Guanidinoacetate N-Methyltransferase (GAMT). tandfonline.comtaylorandfrancis.com GAMT facilitates the transfer of a methyl group to GAA, resulting in the formation of creatine. nih.gov

Methyl Group Donor Dynamics: Role of S-Adenosylmethionine (SAM)

The methyl group required for the conversion of GAA to creatine is provided by S-Adenosylmethionine (SAM). tandfonline.comtaylorandfrancis.com GAMT catalyzes this SAM-dependent methylation, producing creatine and S-adenosylhomocysteine (SAH) as products. physiology.orgresearchgate.net This reaction is a significant consumer of SAM, accounting for a substantial portion of the body's methyl group expenditure. researchgate.netnih.gov The availability of SAM is therefore a critical factor in the rate of creatine synthesis. In some cellular contexts, the intracellular concentration of SAM can be a limiting factor for GAMT activity. nih.gov

Interplay with One-Carbon Metabolism

The synthesis of creatine is intricately linked to one-carbon metabolism, the biochemical pathway that manages the transfer of one-carbon units. nih.gov The constant demand for SAM by GAMT highlights this connection. mdpi.com One-carbon metabolism, which involves nutrients like folate, vitamin B12, choline, and betaine (B1666868), is responsible for regenerating SAM from SAH. nih.govmdpi.com Specifically, the folate and methionine cycles are crucial for maintaining the SAM pool. mdpi.com Therefore, the efficiency of one-carbon metabolism directly impacts the capacity for creatine synthesis by ensuring a continuous supply of methyl groups. nih.gov

Systemic Homeostasis and Excretion Pathways

The maintenance of stable GAA levels in the body, or systemic homeostasis, is achieved through a balance of its synthesis, conversion to creatine, and excretion. After its synthesis, primarily in the kidneys, GAA is released into the circulation and taken up by the liver for methylation into creatine. physiology.orgrjp.com.ro Creatine is then distributed throughout the body to tissues with high energy requirements. taylorandfrancis.com

GAA that is not converted to creatine is eliminated from the body through renal excretion. physiology.org Both GAA and creatine are filtered by the glomeruli and then reabsorbed in the proximal tubules. physiology.org The solute carrier protein SLC6A8 is a known transporter for both creatine and, with lower affinity, GAA. physiology.orgoup.com Another transporter, SLC16A12, located on the basolateral membrane of proximal tubular cells, is also implicated in the renal handling of GAA. physiology.org Disruptions in these transport mechanisms or in the enzymatic pathways of creatine synthesis can lead to altered plasma and urinary concentrations of GAA. physiology.org

Kinetic Parameters of Mouse Kidney AGAT nih.gov
SubstrateKm (mM)Vmax (pmol/min/mg kidney)
Glycine2.066.48 ± 0.26
Arginine2.672.17 ± 0.49

Non-Endogenous Contributions to Guanidinoacetic Acid Pool

Dietary Influence on Guanidinoacetic Acid Levels

Historically, the diet has been considered a minor source of GAA. karger.com However, research has identified its presence in several common foods, indicating that exogenous supplies can contribute to the total GAA turnover. karger.com The primary dietary sources of GAA are meat-based products, which contain the highest concentrations, followed by dairy products and a minimal amount in some plant-based foods. scite.ainih.gov

A cross-sectional study using data from the 2017–2018 National Health and Nutrition Examination Survey (NHANES) quantified the dietary intake of GAA in U.S. adults. The findings revealed that the mean dietary intake was approximately 9.9 mg per day. karger.com The study also noted a difference in consumption between sexes, with men having a higher average intake than women (11.9 mg/day vs. 8.0 mg/day). karger.com This relatively low dietary intake underscores that de novo synthesis is the principal source of the body's GAA. karger.comnih.gov For context, the daily requirement for creatine, for which GAA is the direct precursor, is about 2 grams for an average adult, suggesting that food-derived GAA contributes to a small fraction of the creatine homeostatic load. karger.com

The concentration of GAA varies significantly across different food categories.

Interactive Data Table: Guanidinoacetic Acid Content in Food Sources You can sort the table by clicking on the headers.

Food CategoryAverage GAA ContentReference
Meat-based foods~50 mg/kg nih.gov
Dairy group~0.3 mg/kg karger.comnih.gov
Plant-based foods/Apple~1.2 µg/kg karger.comnih.gov

This variation in dietary content implies that GAA exposure from food is relatively low for omnivores and even lower for individuals following vegetarian or vegan diets. nih.gov

Gut Microbiota Contributions to Guanidinoacetic Acid Turnover

Research in animal models has provided more insight into the interplay between GAA and gut flora. For instance, studies in ruminants have shown that dietary GAA supplementation can alter the gut microbiota composition. In beef cattle under heat stress, rumen-protected GAA supplementation led to an increased relative abundance of Firmicutes and Bacteroidota and a reduction in Proteobacteria, changes associated with improved gut health and energy absorption. frontiersin.org Similarly, studies in bulls indicated that GAA can increase the microbial population and enhance rumen fermentation. mdpi.com It has also been hypothesized that GAA might indirectly influence the gut microbiota through its arginine-sparing effect or by impacting the synthesis of GAA by the gut bacteria themselves. researchgate.net These findings suggest a bidirectional relationship where gut microbiota can contribute to GAA turnover, and GAA levels can, in turn, shape the microbial environment.

Advanced Biological Roles and Mechanistic Insights of Guanidinoacetic Acid

Role in Cellular Bioenergetics and Creatine (B1669601) Kinase System

Guanidinoacetic acid is intrinsically linked to cellular bioenergetics, primarily through its role in the synthesis of creatine and its interaction with the creatine kinase (CK) system. researchgate.netnih.gov The CK system is fundamental for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. nih.govfrontiersin.org

Guanidinoacetic Acid as a Creatine Precursor and Mimetic

The principal physiological role of GAA is to serve as the immediate precursor for creatine biosynthesis. medsci.orgscielo.br The synthesis of creatine from GAA is a critical process for maintaining the body's pool of creatine, which is essential for energy buffering in cells. scielo.brfrontiersin.org Approximately half of the daily creatine requirement in mammals is met through this endogenous synthesis, with the other half obtained from dietary sources. scielo.br The enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the formation of GAA from arginine and glycine, a step that is considered rate-limiting in creatine synthesis. mdpi.commedsci.org Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine, primarily in the liver. medsci.orgmdpi.com

Beyond being a precursor, GAA can also function as a creatine mimetic. ebi.ac.uk In conditions where creatine availability might be reduced, phosphorylated GAA can act as a substitute for phosphocreatine (B42189), donating a high-energy phosphate (B84403) group to regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP). nih.gov However, the efficiency of GAA as a substrate for the creatine kinase reaction is considerably lower than that of creatine. nih.gov Studies in C2C12 myoblast cells have also indicated that GAA can stimulate myogenic differentiation, suggesting a direct role in muscle growth apart from its function in energy metabolism. nih.gov

Energy Homeostasis Regulation

Guanidinoacetic acid plays a significant role in the regulation of cellular energy homeostasis. nih.govresearchgate.net By fueling the production of creatine, GAA ensures the proper functioning of the phosphocreatine system, which acts as a temporal and spatial energy buffer. nih.govnih.gov This system is crucial for the rapid regeneration of ATP in cells with high energy turnover, thereby maintaining cellular function during periods of intense activity. frontiersin.orgnih.gov

Dietary supplementation with GAA has been shown to increase muscle creatine stores, which can enhance energy reserves and improve performance. nih.govtandfonline.com The conversion of GAA to creatine and subsequently to phosphocreatine helps to moderate the accumulation of ADP during high rates of metabolism and supplies energy for various cellular activities. nih.gov Furthermore, GAA's role in energy provision extends to its interaction with cellular transporters, including those for taurine (B1682933) and γ-aminobutyric acid (GABA), which can also influence cellular energy status. mdpi.comnih.gov In animal studies, GAA supplementation has been observed to improve energy utilization, particularly in energy-reduced diets, leading to enhanced growth performance. agriculturejournals.cz

Non-Creatine Dependent Physiological Functions

In addition to its central role in creatine synthesis and cellular bioenergetics, guanidinoacetic acid exhibits several physiological functions that are independent of creatine. medsci.orgnih.gov These functions highlight the compound's broader impact on systemic physiology.

Neuromodulatory Mechanisms

Guanidinoacetic acid demonstrates significant neuromodulatory activity, primarily through its interaction with γ-aminobutyric acid (GABA) receptors. medsci.orgnih.gov Research has established that GAA can act as a partial agonist at GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. mdpi.comscielo.brnih.gov This interaction suggests that GAA can directly influence neuronal excitability. nih.gov

Studies have shown that GAA is a potent GABAA receptor mimetic, capable of evoking GABAA receptor-mediated currents in neurons at physiologically relevant concentrations. researchgate.netnih.gov This GABAergic action of GAA may contribute to the neurological symptoms observed in certain metabolic disorders where GAA levels are elevated. scielo.brnih.gov Furthermore, GAA administration has been found to affect peripheral GABA homeostasis, leading to a decrease in plasma GABA levels, which suggests a potential down-regulation of GABA synthesis. nih.govspringermedizin.de Beyond its effects on the GABA system, GAA may also modulate glutamate (B1630785) neurotoxicity, further underscoring its multifaceted role in the central nervous system. nih.gov

Hormonal Release Modulation

Guanidinoacetic acid has been identified as a modulator of hormonal release. medsci.orgnih.gov Animal studies have indicated that GAA can stimulate the secretion of insulin (B600854), suggesting an insulinotropic effect. nih.govresearchgate.net This action could have implications for glucose metabolism.

Additionally, research in animal models has shown that GAA supplementation can enhance the gene expression of growth hormone in the liver. researchgate.nettandfonline.com There is also evidence suggesting a link between GAA and the hypothalamus-pituitary-adrenal (HPA) axis. In broilers under heat stress, GAA supplementation was found to decrease elevated levels of corticosterone (B1669441), a key stress hormone. nih.gov A positive correlation between serum cortisol and GAA levels has been observed during exercise, hinting at a complex relationship between stress hormones and GAA's role in bioenergetics. frontiersin.org

Influence on Amino Acid Metabolism and Arginine Sparing

Guanidinoacetic acid significantly influences the metabolism of certain amino acids, most notably arginine. medsci.orgscielo.brnih.gov The synthesis of GAA from arginine and glycine means that providing GAA exogenously can "spare" endogenous arginine from being used for this purpose. frontiersin.orgnih.gov This arginine-sparing effect allows the conserved arginine to be utilized for other critical physiological functions, such as protein synthesis, nitric oxide production, and immune responses. frontiersin.orgnih.govengormix.com

This effect has been demonstrated in numerous animal studies, where GAA supplementation in arginine-deficient diets helped to maintain growth performance. engormix.comtandfonline.com The replacement ratio, or how much arginine can be effectively spared by GAA, has been a subject of investigation, with some studies suggesting an equivalency rate of approximately 1 part GAA to 0.57 parts arginine for growth promotion. mdpi.com Furthermore, GAA supplementation has been shown to increase available arginine content and influence the profiles of other amino acids in muscle tissue. newprairiepress.orgfrontiersin.org

Interactive Table: Summary of Guanidinoacetic Acid's Biological Roles

Biological Role Category Specific Function Key Mechanistic Insights
Cellular Bioenergetics Creatine Precursor Serves as the direct and rate-limiting substrate for the synthesis of creatine, a vital molecule for energy storage and transfer. medsci.orgmdpi.comscielo.br
Creatine Mimetic Can be phosphorylated to act as a phosphocreatine substitute, though less efficiently than creatine itself. nih.govebi.ac.uk
Energy Homeostasis Supports the phosphocreatine system for rapid ATP regeneration, crucial for high-energy demand tissues like muscle and brain. nih.govfrontiersin.orgnih.gov
Non-Creatine Dependent Neuromodulation Acts as a partial agonist at GABAA receptors, influencing neuronal inhibition and excitability. mdpi.comscielo.brnih.gov
Hormonal Modulation Stimulates insulin secretion and has been shown to influence growth hormone expression and corticosterone levels. nih.govresearchgate.netnih.gov
Arginine Sparing Reduces the metabolic demand for arginine in creatine synthesis, making it available for other functions like protein synthesis. frontiersin.orgnih.govtandfonline.com

Table of Compounds

Compound Name
d2-Guanidinoacetic acid
Guanidinoacetic acid (GAA)
Glycocyamine
Creatine
Arginine
Glycine
Phosphocreatine
Adenosine triphosphate (ATP)
Adenosine diphosphate (ADP)
γ-aminobutyric acid (GABA)
Taurine
L-arginine:glycine amidinotransferase (AGAT)
Guanidinoacetate N-methyltransferase (GAMT)
Creatine kinase (CK)
Glutamate
Insulin
Growth Hormone
Corticosterone
Cortisol
Nitric Oxide
Ornithine
S-adenosylmethionine (SAM)
S-adenosylhomocysteine (SAH)
Homocysteine
Methionine
MyoD
Myogenin
Corticotropin-releasing factor (CRF)
Interleukin-2 (IL-2)
Interleukin-6 (IL-6)
Tumor necrosis factor-alpha (TNF-α)
Peroxisome proliferator-activated receptor γ (PPARγ)
CCAAT/enhancer-binding protein α (C/EBPα)
Sterol-regulatory-element-binding protein 1c (SREBP1C)
Sirtuin 1 (Sirt1)
Inosine
Betaine (B1666868)
Carnitine

Oxidant-Antioxidant Status Modulation

Guanidinoacetic acid (GAA) has been investigated for its potential to modulate the balance between oxidants and antioxidants in the body. mdpi.comresearchgate.net Research suggests that GAA's influence on oxidative status is multifaceted, with studies reporting both antioxidant and, in some contexts, pro-oxidant effects. researchgate.net

A study involving healthy men found that dietary GAA supplementation (3 g/day for two weeks) significantly increased fasting plasma superoxide (B77818) dismutase (SOD) levels. nih.gov SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. However, this study did not find significant changes in other markers of the oxidant-antioxidant system, such as total antioxidant capacity, glutathione (B108866) peroxidase, total oxidant status, or malondialdehyde. nih.gov

In animal models, particularly in broilers under stress conditions like cold or heat, GAA supplementation has been shown to enhance antioxidant defenses. For instance, studies have reported increased activities of glutathione peroxidase (GPx) and SOD in heat-stressed broilers supplemented with GAA. researchgate.net Another study on broilers with ascites induced by cold temperatures and excessive salt found that GAA supplementation decreased lipid peroxidation, as indicated by lower malondialdehyde (MDA) levels, and increased the activity of GPx and catalase. ekt.gr Conversely, one study on broilers under chronic cyclic heat stress observed no change in plasma MDA, SOD, or GPx, but a linear decrease in SOD activity in breast muscle with increasing GAA supplementation. nih.govresearchgate.net This suggests that GAA's effects on antioxidant enzymes can be tissue-specific and dependent on the context of the stressor. nih.govresearchgate.net

The proposed mechanisms for GAA's antioxidant effects include its ability to increase the availability of arginine, a precursor for the synthesis of nitric oxide which has antioxidant properties, and its role in enhancing cellular energy metabolism, which may indirectly support the body's tolerance to oxidative stress. scielo.brejast.org

Table 1: Effects of Guanidinoacetic Acid on Oxidant-Antioxidant Status Markers

MarkerEffect of GAA SupplementationStudy PopulationReference
Superoxide Dismutase (SOD)Increased in plasmaHealthy men nih.gov
Superoxide Dismutase (SOD)Increased activityHeat-stressed broilers researchgate.net
Superoxide Dismutase (SOD)Decreased activity in breast muscleHeat-stressed broilers nih.govresearchgate.net
Glutathione Peroxidase (GPx)No significant change in plasmaHealthy men nih.gov
Glutathione Peroxidase (GPx)Increased activityHeat-stressed broilers researchgate.net
Malondialdehyde (MDA)No significant change in plasmaHealthy men nih.gov
Malondialdehyde (MDA)Decreased levelsBroilers with induced ascites ekt.gr
Catalase (CAT)Increased activityBroilers with induced ascites ekt.gr

Vasodilation Effects

Guanidinoacetic acid is suggested to have vasodilation effects, primarily through its connection to arginine metabolism. mdpi.comengormix.com Arginine is a substrate for the synthesis of nitric oxide (NO), a potent vasodilator that plays a critical role in relaxing vascular smooth muscle. ejast.org By acting as a precursor to creatine, GAA can spare arginine from being used in creatine synthesis, thereby making more arginine available for other metabolic pathways, including the production of NO. ejast.org

This "arginine-sparing" effect is a key proposed mechanism for GAA's vasodilatory potential. nih.gov Increased availability of arginine for nitric oxide synthase (NOS) can lead to enhanced NO production, which in turn promotes vasodilation. ejast.org This is particularly relevant in conditions where endothelial function is compromised or when there is an increased demand for NO, such as during periods of rapid growth or under physiological stress. ejast.org

In the context of poultry production, where conditions like pulmonary hypertension (ascites) can be a concern, the potential of GAA to support vasodilation is of interest. ejast.org By potentially increasing NO synthesis, GAA may help to attenuate the vasoconstriction that contributes to this condition. ejast.org

Potential Insulinotropic Effects

There is emerging evidence to suggest that guanidinoacetic acid may possess insulinotropic properties, meaning it could stimulate the secretion of insulin. nih.govnih.gov This potential effect is considered one of the creatine-independent roles of GAA. nih.gov The hypothesis is that GAA might act as a signaling molecule in pancreatic β-cells, leading to insulin release. nih.gov

A study investigating the effects of various amino acids and their derivatives on insulin release from rat islets found that while arginine stimulated insulin secretion, guanidinoacetic acid was inactive in this regard. nih.gov However, it's important to note that this was an in vitro study, and the effects in a whole organism could differ.

More recent hypotheses propose that the potential insulinotropic effect of GAA could have broader metabolic implications, particularly in relation to the methylation cycle. nih.gov Insulin is known to reduce plasma homocysteine levels and increase the supply of methyl groups. Therefore, if GAA does stimulate insulin secretion, this could partially counteract the increased demand for methyl groups required for its conversion to creatine. nih.gov

A cross-sectional study in healthy adults found a positive association between serum GAA levels and fasting insulin levels, suggesting a possible link between higher GAA concentrations and hyperinsulinemia. nih.gov However, this study design does not establish causality. Further research is needed to confirm a direct insulinotropic effect of GAA in humans and to elucidate the underlying mechanisms.

Interactions with Methylation Pathways Beyond Creatine Synthesis

The conversion of guanidinoacetic acid to creatine is a significant consumer of methyl groups, which are donated by S-adenosyl-L-methionine (SAM). mdpi.com This process transforms SAM into S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. semanticscholar.org This fundamental interaction places GAA at a crucial intersection with the broader methylation cycle. nih.gov

The demand for methyl groups for creatine synthesis can be substantial, and there is a concern that high levels of GAA could potentially deplete the body's methyl pool, affecting other essential methylation reactions. semanticscholar.org These reactions are vital for numerous cellular functions, including DNA methylation, protein synthesis, and antioxidant defense. mdpi.com

Studies have shown that GAA supplementation can lead to an increase in plasma homocysteine concentrations, which is considered a marker of methyl group deficiency. semanticscholar.org A large population-based study found a significant association between higher dietary GAA intake and elevated levels of total homocysteine (tHcy), as well as diminished levels of red blood cell and serum folate. nih.gov This suggests that dietary GAA can indeed impact methylation biomarkers in the general population. nih.gov

The potential for GAA to affect methylation pathways has led to investigations into co-supplementation with methyl donors like methionine or betaine to mitigate the rise in homocysteine. semanticscholar.orgwikipedia.org It has also been hypothesized that a potential insulinotropic effect of GAA could modulate methyl group metabolism, as insulin can lower plasma homocysteine. nih.gov While some human studies have not found significant effects of GAA on DNA methylation, it remains an area of active research to understand the full extent of GAA's interaction with various biological methylation pathways. mdpi.com

Impact on Lipid Metabolism and Adiposity

Guanidinoacetic acid has been shown to influence lipid metabolism and adiposity, with studies in animal models demonstrating notable effects. nih.gov Research in ducks has indicated that GAA supplementation can improve lipid profiles in the liver and breast muscle. frontiersin.org Specifically, it has been observed to increase high-density lipoprotein (HDL) content while reducing cholesterol levels. frontiersin.org

A study in middle-aged mice with high-fat diet-induced obesity found that GAA supplementation ameliorated hepatic steatosis (fatty liver) and inhibited the hypertrophy of inguinal white adipose tissue. nih.gov The researchers noted that GAA supplementation led to decreased levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C) in the liver. nih.gov Furthermore, GAA was found to increase the expression of genes associated with the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov The proposed mechanism for this effect involves the activation of the AMPK/Sirt1 signaling pathway. nih.gov

In livestock, the impact of GAA on fat deposition can vary. Some studies in broilers have reported that GAA can increase abdominal fat. frontiersin.org However, other research suggests that GAA facilitates the oxidative metabolism of fatty acids, which could lead to greater utilization of body fat and reduced fat storage. researchgate.net The effects of GAA on lipid metabolism appear to be complex and may be influenced by factors such as species, diet, and the specific metabolic state of the animal. frontiersin.orgresearchgate.net

Table 2: Effects of Guanidinoacetic Acid on Lipid Metabolism and Adiposity Markers

Marker/ParameterEffect of GAA SupplementationStudy ModelReference
Hepatic SteatosisAmelioratedObese middle-aged mice nih.gov
Inguinal White Adipose Tissue HypertrophyInhibitedObese middle-aged mice nih.gov
Liver TriglyceridesDecreasedObese middle-aged mice nih.gov
Liver Total CholesterolDecreasedObese middle-aged mice nih.gov
Liver LDL-CDecreasedObese middle-aged mice nih.gov
Liver HDL-CIncreasedDucks frontiersin.org
White Adipose Tissue BrowningPromotedObese middle-aged mice nih.gov
Abdominal FatIncreasedBroilers frontiersin.org

Deuterium Labeled D2 Guanidinoacetic Acid in Methodological Applications

Stable Isotope Tracer Methodologies

Stable isotope tracers, such as d2-Guanidinoacetic acid, are instrumental in elucidating the dynamics of metabolic pathways. chromservis.eueurisotop.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human and animal studies. The use of these tracers allows researchers to differentiate between endogenously produced molecules and those that have been exogenously administered, providing precise tracking in complex biological systems.

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.govnih.gov The use of stable isotope tracers like d2-GAA is central to this methodology. chromservis.eueurisotop.com By introducing the labeled compound, researchers can trace the path of the deuterium (B1214612) atoms as they are incorporated into downstream metabolites. This provides a dynamic map of metabolite traffic, offering a richer understanding of metabolism than what can be obtained from measuring metabolite concentrations alone. chromservis.eueurisotop.com

For instance, an elevated level of a particular metabolite could indicate either increased production or decreased consumption. chromservis.eu Stable isotope tracing helps to distinguish between these two possibilities, which can have vastly different interpretations in a biomedical context. chromservis.eueurisotop.com In the context of creatine (B1669601) metabolism, using labeled precursors like d2-GAA allows for the quantification of the rate of creatine synthesis. nih.gov Studies have shown that after administering labeled glycine (B1666218), a precursor to GAA, the label rapidly appears in plasma GAA, indicating a swift turnover of the GAA pool at its synthesis sites. nih.gov This contrasts with the slower appearance of the label in creatine, suggesting a large pool size and a slower synthesis rate for creatine. nih.gov

Pharmacokinetics is the study of how an organism affects a drug, and it involves processes of absorption, distribution, metabolism, and excretion. Stable isotope-labeled compounds like d2-GAA are crucial for quantitative analysis in these studies. medchemexpress.comnih.gov The use of a labeled internal standard that is chemically identical to the analyte but has a different mass allows for highly accurate and precise quantification by mass spectrometry. This is because the internal standard and the analyte behave identically during sample preparation and analysis, correcting for any loss or variation.

In pharmacokinetic studies of GAA itself, d2-GAA can be used as an internal standard to accurately measure the concentration of unlabeled GAA in biological samples like plasma and urine over time. researchgate.net This allows for the determination of key pharmacokinetic parameters such as the area under the concentration-time curve, elimination half-life, and volume of distribution. nih.gov Research has shown that orally administered GAA exhibits dose-dependent and nonlinear pharmacokinetics. nih.gov

Advanced Spectroscopic and Analytical Techniques

The unique properties of d2-Guanidinoacetic acid make it particularly well-suited for use with advanced analytical instrumentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. While proton (¹H) NMR is common, the use of other nuclei like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide more detailed information. ucl.ac.uk The incorporation of deuterium in d2-GAA can be utilized in several ways in NMR studies. For example, in complex biological samples, the signals from abundant protons can overwhelm the signals of interest. Deuterium labeling can simplify the ¹H-NMR spectrum by replacing protons with deuterons, which are not detected in a standard ¹H-NMR experiment. ucl.ac.uk This can help in the structural analysis of biomolecules and their interactions. ucl.ac.uk

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific analytical technique used for the quantification of molecules in complex mixtures. researchgate.net In MS/MS, a precursor ion is selected and fragmented to produce product ions, and this specific transition is monitored for quantification. The use of stable isotope-labeled internal standards, such as d2-GAA, is the gold standard for quantitative MS/MS analysis. nih.govnih.gov

d2-GAA serves as an ideal internal standard for the quantification of endogenous GAA in various biological matrices, including plasma and dried blood spots. nih.gov The mass difference between d2-GAA and the unlabeled GAA allows the mass spectrometer to distinguish between them, while their identical chemical behavior ensures accurate correction for any variations during the analytical process. nih.gov This approach has been successfully used to develop high-throughput methods for diagnosing disorders of creatine synthesis, such as Guanidinoacetate N-methyltransferase (GAMT) deficiency and Arginine:glycine amidinotransferase (AGAT) deficiency, by accurately measuring GAA levels. nih.govdergipark.org.tr

The following table summarizes the mass transitions used in MS/MS analysis for GAA and a related labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Guanidinoacetic acid (GAA)174.2101.1
d3-Creatine (Internal Standard)191.393.1
Data derived from a study on the quantitative determination of guanidinoacetate and creatine. nih.gov

Metabolomics, the comprehensive study of metabolites in a biological system, heavily relies on MS-based techniques. nih.govmdpi.com The use of stable isotope-labeled compounds is crucial for both the accurate quantification of metabolites and for tracing metabolic pathways. chromservis.eu

Enzyme Activity Assays Utilizing Stable Isotope Substrates

Enzyme activity assays are essential for studying enzyme kinetics and for diagnosing diseases caused by enzyme deficiencies. Assays using stable isotope-labeled substrates offer significant advantages in terms of specificity and accuracy. mdpi.com

For the enzymes involved in creatine biosynthesis, such as AGAT and GAMT, assays utilizing labeled substrates have been developed. mdpi.comnih.gov For example, to measure the activity of AGAT, the enzyme that synthesizes GAA, labeled precursors like [¹⁵N₂]-arginine and [¹³C₂, ¹⁵N]-glycine can be used. mdpi.com The rate of formation of the resulting labeled GAA ([¹³C₂, ¹⁵N₃]-GAA) is then measured by mass spectrometry to determine the enzyme's activity. mdpi.com This method is highly specific as the labeled product can only be formed by the action of the enzyme on the provided labeled substrates. mdpi.com

Similarly, d2-GAA could be used as a substrate to measure the activity of GAMT, the enzyme that methylates GAA to form creatine. frontiersin.org By incubating the enzyme with d2-GAA and a methyl donor, the rate of formation of d2-creatine can be quantified by MS/MS, providing a direct measure of GAMT activity. Such assays are invaluable for diagnosing inborn errors of metabolism and for research into the regulation of these key metabolic pathways. mdpi.com

The table below shows the results of an AGAT activity assay in various mouse tissues using stable isotope-labeled substrates.

TissueAGAT Activity (pmol/min/mg tissue)
Kidney4.6
Brain1.8
Liver0.4
HeartNot detectable
MuscleNot detectable
Data from a study on the validation and optimization of a stable isotope-labeled substrate assay for measuring AGAT activity. mdpi.com

Validation and Optimization of L-Arginine:Glycine Amidinotransferase (AGAT) Assays

The enzymatic activity of L-arginine:glycine amidinotransferase (AGAT), the rate-limiting enzyme in creatine synthesis, is a key area of investigation for understanding creatine deficiency syndromes. mdpi.comnih.gov Stable isotope-labeled compounds, including d2-guanidinoacetic acid, are instrumental in the validation and optimization of assays designed to measure AGAT activity. mdpi.comtandfonline.com

In one such method, d2-Guanidinoacetic acid is utilized as an internal standard for the quantification of GAA in biological samples. tandfonline.com This approach is crucial for diagnosing conditions like AGAT deficiency, which leads to neurological and muscular symptoms. researchgate.net The assay's principle often involves the enzymatic conversion of labeled substrates, such as L-[guanido-15N2]arginine and [U-13C2,15N]glycine, to a labeled form of GAA. mdpi.com The resulting labeled GAA is then measured against the d2-GAA internal standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com

The optimization of these assays involves refining various parameters to ensure accuracy and sensitivity. For instance, researchers have determined the Michaelis constant (Km) and maximum reaction velocity (Vmax) of AGAT in different tissues. In mouse kidney, the Km and Vmax for the glycine substrate were 2.06 mM and 6.48 ± 0.26 pmol/min/mg of kidney tissue, respectively. For the arginine substrate, these values were 2.67 mM and 2.17 ± 0.49 pmol/min/mg of kidney tissue. mdpi.comnih.gov Such detailed kinetic data, obtained through optimized assays, are vital for understanding the enzyme's function under various physiological and pathological conditions.

The application of these validated assays extends to various biological matrices, including tissue homogenates and cell cultures. mdpi.com For example, AGAT activity has been successfully quantified in mouse organs, with the highest levels found in the kidneys, followed by the brain and liver. mdpi.comnih.gov In human cell lines, significant AGAT activity was detected in RH30, HepaRG, HAP1, and HeLa cells. mdpi.comnih.gov The use of d2-GAA as an internal standard ensures that variations in sample preparation and instrument response are accounted for, leading to reliable quantification of AGAT activity across these diverse samples. tandfonline.comengineering.org.cn

Table 1: AGAT Activity in Various Mouse Tissues and Human Cell Lines This interactive table summarizes the measured AGAT activity in different biological samples as determined by optimized assays utilizing d2-Guanidinoacetic acid.

Sample Type Sample Name AGAT Activity (pmol/min/mg tissue or protein)
Mouse Tissue Kidney 4.6
Mouse Tissue Brain 1.8
Mouse Tissue Liver 0.4
Mouse Tissue Heart Not Detectable
Mouse Tissue Muscle Not Detectable
Human Cell Line RH30 92.3
Human Cell Line HepaRG 18.1
Human Cell Line HAP1 11.3
Human Cell Line HeLa 0.3
Human Cell Line HEK293 Not Detectable
Human Primary Cells Lymphoblasts (Control) 6.6 - 14.7
Human Primary Cells Leukocytes (Control) 11.0
Human Primary Cells Fibroblasts Not Detectable
Human Primary Cells Lymphoblasts (AGAT deficient) Not Detectable

Proteomics Research Applications

In the broader field of proteomics, deuterium labeling, including the use of deuterated compounds like d2-Guanidinoacetic acid, plays a significant role in quantitative studies. nih.govmedchemexpress.com While direct applications of d2-GAA in large-scale proteomics are less documented than its use in targeted metabolite analysis, the principles of stable isotope labeling are fundamental to many proteomics workflows.

Guanidination, the chemical modification of lysine (B10760008) residues to homoarginine, is a technique used in proteomics to improve protein identification by mass spectrometry. researchgate.net While this process itself doesn't directly involve d2-GAA, the underlying concept of altering molecular mass for better detection is shared with stable isotope labeling techniques.

Deuterium labeling, more broadly, is used to study protein turnover and dynamics. nih.govbiorxiv.org In these "heavy water" (D2O) labeling experiments, deuterium is incorporated into newly synthesized proteins, allowing for the measurement of their synthesis and degradation rates on a proteome-wide scale. nih.gov This approach provides insights into the dynamic nature of the proteome in various cellular states, such as in human induced pluripotent stem cells during pluripotency and differentiation. nih.govbiorxiv.org

The analytical methods developed for quantifying small molecules like GAA using deuterated standards are foundational for the more complex data analysis required in proteomics. The ability to accurately measure isotope incorporation and differentiate between labeled and unlabeled species is a critical skill that translates from targeted analysis to global proteomics. engineering.org.cnnih.gov Therefore, the expertise gained from using d2-Guanidinoacetic acid in AGAT assays contributes to the broader capabilities within a proteomics research environment.

Clinical and Pathophysiological Research of Guanidinoacetic Acid Metabolism

Inherited Disorders of Creatine (B1669601) Synthesis and Transport

Inherited disorders affecting the synthesis or transport of creatine are known as cerebral creatine deficiency syndromes (CCDS). These conditions disrupt the body's ability to produce or utilize creatine, leading to a range of neurological and muscular symptoms. The metabolism of guanidinoacetic acid is centrally implicated in the pathophysiology of these disorders.

AGAT deficiency is an autosomal recessive disorder caused by mutations in the GATM gene, which codes for the AGAT enzyme. This enzyme is responsible for the first step in creatine synthesis: the production of GAA from arginine and glycine (B1666218). A defect in AGAT leads to a systemic depletion of both GAA and creatine.

Research Findings: Patients with AGAT deficiency present with global developmental delay, intellectual disability, language impairment, and muscle weakness. The underlying pathophysiology is the severe lack of creatine in the brain and muscles due to the inability to synthesize its precursor, GAA. Biochemical analysis of plasma and urine from affected individuals reveals markedly low to undetectable levels of both GAA and creatine. Magnetic resonance spectroscopy (MRS) of the brain confirms a significant reduction or absence of the creatine peak. The clinical features are a direct consequence of the energy deficit in neuronal and muscle cells, which rely on the creatine/phosphocreatine (B42189) system for rapid energy regeneration.

Biochemical Profile in AGAT Deficiency

AnalyteBiological FluidFindingReference Range (Example)
Guanidinoacetic Acid (GAA)PlasmaVery Low / Undetectable~2.6 µmol/L
Guanidinoacetic Acid (GAA)UrineVery Low / Undetectable~311 µmol/L
CreatinePlasmaLowVariable
CreatineBrain (MRS)Severely Reduced / AbsentNormal Peak Present

GAMT deficiency is an autosomal recessive disorder resulting from mutations in the GAMT gene. medlineplus.gov This enzyme catalyzes the second and final step of creatine synthesis, which involves the methylation of GAA to form creatine. A deficiency in GAMT activity leads to two primary metabolic consequences: a severe depletion of creatine and a significant accumulation of its precursor, GAA, in tissues and body fluids. scielo.brgenome.jp

Research Findings: GAMT deficiency is often considered the most severe of the creatine synthesis disorders. The clinical presentation includes severe intellectual disability, developmental delay or regression, epilepsy, autistic behaviors, and movement disorders. medlineplus.gov The pathophysiology is twofold. First, the lack of creatine impairs energy metabolism in the brain. scielo.br Second, the massive accumulation of GAA is believed to be neurotoxic. nih.gov Research suggests that high concentrations of GAA can interfere with neuronal γ-aminobutyric acid (GABA) type A receptors, potentially contributing to the seizures seen in patients. scielo.brcreatineinfo.org GAA accumulation may also induce oxidative stress and impair mitochondrial energy metabolism. scielo.br Biochemical diagnosis relies on finding elevated levels of GAA in plasma, urine, and cerebrospinal fluid, coupled with low levels of creatine.

Biochemical Profile in GAMT Deficiency

AnalyteBiological FluidFindingReference Range (Example)
Guanidinoacetic Acid (GAA)PlasmaMarkedly Elevated~2.6 µmol/L
Guanidinoacetic Acid (GAA)UrineMarkedly Elevated~311 µmol/L
Guanidinoacetic Acid (GAA)Cerebrospinal FluidMarkedly Elevated~0.09 µmol/L
CreatinePlasmaLow / UndetectableVariable
CreatineBrain (MRS)Severely Reduced / AbsentNormal Peak Present
nih.gov

Creatine Transporter Deficiency (CTD), also known as SLC6A8 deficiency, is an X-linked disorder caused by mutations in the SLC6A8 gene. wikipedia.orgmyriad.com This gene provides instructions for making the protein that transports creatine from the bloodstream into the brain and muscle cells. ultrarareadvocacy.commetabolicsupportuk.org While the body can synthesize creatine, it cannot be properly utilized by the target tissues.

Research Findings: The primary defect in CTD is the impaired uptake of creatine into cells. nih.gov This leads to a state of cerebral creatine deficiency, similar to AGAT and GAMT deficiencies, resulting in intellectual disability, severe speech delay, and behavioral problems. wikipedia.orgcreatineinfo.org The metabolism of GAA is also affected, though less directly than in the synthesis disorders. Because brain cells have a limited ability to import creatine, they rely on endogenous synthesis. nih.gov However, research suggests that GAA itself may use the creatine transporter to move between AGAT-expressing and GAMT-expressing cells within the brain. nih.govnih.gov Therefore, a dysfunctional transporter not only blocks creatine uptake from the periphery but may also disrupt the brain's internal creatine synthesis pathway, further contributing to the cerebral energy deficit. nih.gov A characteristic diagnostic marker is an elevated creatine-to-creatinine ratio in urine. jensenlab.org

Acquired Guanidinoacetic Acid Deficiency States

Beyond inherited metabolic errors, certain acquired medical conditions can disrupt the body's ability to produce and maintain normal levels of guanidinoacetic acid, leading to a state of GAA deficiency. This deficiency can impact cellular energy metabolism, particularly in organs with high energy turnover.

The kidneys are the primary site for the synthesis of GAA, where the AGAT enzyme is highly active. mdpi.com Therefore, renal function is intrinsically linked to the body's ability to produce this crucial creatine precursor.

Research Findings: Studies have consistently shown that patients with chronic kidney disease (CKD) and end-stage renal disease exhibit significantly lower plasma concentrations of GAA. researchgate.net In patients with chronic glomerulonephritis, serum GAA levels were found to decrease as renal function declined, with a notable drop when the creatinine (B1669602) clearance fell below 30 mL/min. Tofuku and colleagues reported that in uremic conditions, not only is GAA synthesis impaired, but the activity of the GAMT enzyme may also be reduced. The reduction in circulating GAA in renal pathologies is a direct consequence of the loss of functional renal mass, which is the main site of GAA production. This impaired synthesis can contribute to a systemic deficit in creatine availability.

Thyroid hormones are critical regulators of systemic metabolism, and their influence extends to the creatine synthesis pathway. nih.govcloudfront.net Both hyperthyroidism and hypothyroidism can alter the homeostasis of creatine and its precursor, GAA.

Neurological Conditions and Guanidinoacetic Acid Imbalances

Imbalances in guanidinoacetic acid (GAA) metabolism have been identified in a range of neurological conditions, suggesting a potential role for this compound in the pathophysiology of these disorders. Deficiencies in GAA have been observed in various patient populations with neurological ailments. For instance, significantly lower serum levels of GAA have been reported in individuals with cerebral palsy, encephalomeningitis, and intracranial hemorrhage when compared to healthy controls. nih.gov This suggests a generally hypoactive GAA metabolism in these patients. nih.gov

Furthermore, a notable connection has been established between GAA levels and epilepsy. Studies have revealed that patients with epilepsy, both on and off medication, tend to have lower serum GAA concentrations than their healthy counterparts. nih.gov Interestingly, those receiving appropriate antiepileptic treatment show less of a reduction in GAA levels compared to patients with uncontrolled epilepsy, hinting at a potential modulatory effect of medication on GAA metabolism or a link between GAA levels and seizure control. nih.gov The accumulation of GAA in the brain is also a concern in certain inborn errors of creatine metabolism, where it may contribute to neurological complications such as epilepsy and seizures. mdpi.com

The following table summarizes the observed changes in serum GAA levels in various neurological conditions compared to healthy controls.

ConditionObservationSerum GAA Level Comparison
General Neurological Patients (non-epileptic and epileptic) Lower than healthy controls2.1 µmol/L vs. 3.2 µmol/L
Epileptic Patients (uncontrolled) Lower than medicated epileptic patients1.6 µmol/L vs. 2.2 µmol/L

Data sourced from studies on patient cohorts.

Post-Traumatic Metabolic Alterations

Significant metabolic alterations, including changes in guanidinoacetic acid levels, can occur following traumatic injury. A condition known as post-traumatic GAA deficiency has been documented, where patients experience a notable decline in plasma GAA concentrations after an accident. nih.gov

This phenomenon is particularly evident in cases involving renal trauma. For example, in a severe case of renal trauma, a patient's plasma GAA level dropped to as low as 0.3 µmol/L. nih.gov The restoration of normal kidney function through medical intervention, such as hemodialysis, was accompanied by a return of GAA levels to the normal range. nih.gov This highlights the critical role of the kidneys in GAA synthesis and the profound impact that trauma to this organ can have on GAA homeostasis. While the precise mechanisms driving this trauma-induced GAA deficit are still under investigation, it is clear that severe physical injury can significantly disrupt the body's ability to produce and maintain adequate levels of this important metabolite. nih.gov

Ornithine Aminotransferase Deficiency

Ornithine aminotransferase (OAT) deficiency, also known as gyrate atrophy of the choroid and retina, is a rare inherited metabolic disorder that leads to a significant shortfall in guanidinoacetic acid. nih.gov This condition is characterized by the decreased activity of the enzyme ornithine aminotransferase, which plays a role in the metabolism of ornithine. nih.gov

The deficiency of OAT leads to a pathological accumulation of ornithine in the blood, with levels ranging from 650 µmol/L to 1.3 mmol/L. nih.gov This hyperornithinemia has a direct inhibitory effect on the enzyme L-arginine:glycine amidinotransferase (AGAT), which is the first and rate-limiting step in the synthesis of GAA. nih.govnih.gov By inhibiting AGAT, the excessive ornithine effectively blocks the production of GAA and, consequently, the synthesis of creatine. nih.gov

This secondary GAA deficiency is a key feature of OAT deficiency and contributes to the clinical manifestations of the disease. nih.gov Research has confirmed decreased levels of GAA in the plasma and urine of patients with OAT deficiency. nih.gov The resulting creatine deficiency, particularly in the brain, is thought to be a contributing factor to the neurocognitive impairments observed in some individuals with this disorder, which can include intellectual disability, behavioral problems, and epilepsy. nih.gov

The table below illustrates the impact of Ornithine Aminotransferase Deficiency on GAA and ornithine levels.

ParameterOAT Deficiency PatientsNormal Range
Plasma Ornithine 650 µmol/L to 1.3 mmol/L-
Plasma GAA ≤ 0.61 µmol/L-
Urine GAA 4 µmol/mmol cr-

Data from a study of 7 patients with OAT deficiency aged 11 to 27 years. nih.gov

Urea (B33335) Cycle Disorders

Urea cycle disorders (UCDs) are a group of inherited metabolic diseases that can also lead to imbalances in guanidinoacetic acid metabolism. These disorders result from deficiencies in the enzymes or transporters involved in the urea cycle, leading to the accumulation of ammonia (B1221849) and other metabolic precursors. nih.gov

A key feature of some UCDs is the overproduction of ornithine, leading to hyperornithinemia. nih.gov Similar to the mechanism observed in ornithine aminotransferase deficiency, the elevated levels of ornithine in UCDs can inhibit the activity of L-arginine:glycine amidinotransferase (AGAT). nih.gov This inhibition of AGAT, the enzyme responsible for GAA synthesis, leads to a reduction in the production of GAA. nih.gov

A study involving 15 patients with various UCDs, ranging in age from 2 days to 2 years, demonstrated significantly lower plasma GAA concentrations compared to age-matched healthy controls (0.77 µmol/L vs. 1.7 µmol/L). nih.gov This finding has led to the suggestion that plasma GAA could serve as a practical and relevant parameter for monitoring patients with UCDs. nih.gov

Guanidinoacetic Acid as a Biomarker in Disease Diagnosis and Monitoring

Guanidinoacetic acid has emerged as a valuable biomarker in the diagnosis and monitoring of certain inherited metabolic disorders, particularly creatine deficiency syndromes. The measurement of GAA in biological fluids such as urine, blood, and cerebrospinal fluid can provide crucial diagnostic clues. dergipark.org.tr

Elevated levels of GAA are a specific and hallmark biochemical feature of Guanidinoacetate N-Methyltransferase (GAMT) deficiency. dergipark.org.tr In this condition, the enzyme responsible for converting GAA to creatine is deficient, leading to a buildup of GAA. hrsa.gov Therefore, high levels of GAA in the presence of cerebral creatine deficiency are strongly indicative of GAMT deficiency. dergipark.org.tr

Conversely, low levels of GAA are characteristic of L-arginine:glycine amidinotransferase (AGAT) deficiency, also known as Creatine Deficiency Syndrome-3. nih.govnih.gov In this disorder, the enzyme that synthesizes GAA is lacking, resulting in markedly reduced levels of GAA in plasma and urine. nih.govnih.gov

The use of GAA as a biomarker is not limited to diagnosis. In conditions like urea cycle disorders, monitoring plasma GAA levels has been proposed as a practical parameter for patient follow-up. nih.gov Furthermore, newborn screening programs can utilize the measurement of guanidinoacetate and creatine in blood spots to identify potential cases of GAMT deficiency, where a high GAA to creatine ratio would warrant further investigation. hrsa.gov

The following table provides a summary of GAA's role as a biomarker in different conditions.

ConditionGAA LevelsBiological FluidDiagnostic Significance
GAMT Deficiency ElevatedUrine, Blood, CSFSpecific indicator of the disorder
AGAT Deficiency LowPlasma, UrineKey diagnostic feature
Urea Cycle Disorders LowPlasmaPotential for patient monitoring

Therapeutic and Gene Therapy Approaches Targeting Guanidinoacetic Acid Metabolism

Gene therapy is a promising therapeutic strategy being developed for Guanidinoacetate N-Methyltransferase (GAMT) deficiency, an inborn error of creatine metabolism. This condition is characterized by a deficiency of the GAMT enzyme, leading to an accumulation of guanidinoacetic acid and a depletion of creatine, which results in severe neurological symptoms. nih.govresearchgate.net Current treatments, which primarily involve dietary supplementation, often have limited efficacy in controlling the neurotoxic effects of GAA. ca.gov

The goal of gene therapy for GAMT deficiency is to restore the function of the GAMT gene, thereby enabling the proper conversion of GAA to creatine. technologypublisher.com A leading approach involves the use of an adeno-associated viral vector (AAV) to deliver a functional copy of the human GAMT gene. nih.govtechnologypublisher.com Preclinical studies in a murine model of GAMT deficiency have demonstrated the potential of this approach. nih.gov

In these studies, a single intravenous administration of an AAV vector expressing human codon-optimized GAMT under a liver-specific promoter resulted in:

Restored Hepatic Gene Expression: The therapy led to widespread GAMT expression in the liver. nih.gov

Normalization of Biochemical Markers: There was a significant and sustained reduction of GAA in the plasma and urine, along with a normalization of plasma creatine levels. nih.govnih.gov

Restoration of Cerebral and Myocardial Creatine: The treatment led to a marked improvement in creatine levels in the brain and heart. nih.govnih.gov

Resolution of Behavioral Abnormalities: The gene therapy was shown to resolve behavioral deficits observed in the mouse model of the disorder. nih.govresearchgate.net

These findings suggest that a gene therapy approach can lead to long-term normalization of GAA and restoration of creatine, offering a potentially transformative treatment for GAMT deficiency. nih.govnih.gov The development of a clinical-grade AAV vector for expressing GAMT is underway, with the aim of moving towards clinical trials. ca.gov

Pharmacological Interventions Affecting Guanidinoacetic Acid Turnover

The turnover of d2-Guanidinoacetic acid (d2-GAA) in the body can be influenced by several pharmacological and nutritional interventions. These interventions primarily involve the administration of d2-GAA itself or compounds that interact with its metabolic pathway.

One of the direct ways to affect d2-GAA turnover is through its oral supplementation. Studies have shown that exogenous administration of GAA leads to a significant increase in its serum and urinary concentrations. This indicates that the body absorbs and metabolizes the supplemented compound, thereby altering its normal turnover rate. A dose-response relationship has been observed, where higher doses of GAA result in a greater increase in its plasma concentration. epistemonikos.org

Another key aspect of pharmacological intervention relates to managing the metabolic consequences of increased GAA turnover. The conversion of GAA to creatine requires a methylation step, which can impact the metabolism of other compounds, notably leading to an increase in plasma total homocysteine. epistemonikos.org Interventions to manage this include the co-administration of other substances. For instance, adding creatine to a GAA supplement has been shown to largely prevent the rise in homocysteine. mdpi.com Similarly, the inclusion of homocysteine-lowering agents like betaine (B1666868), vitamin B12, vitamin B6, and folic acid can suppress or prevent this increase. mdpi.com A post-marketing surveillance study of a combined creatine-GAA product found that the mixture was well-tolerated and did not raise concerns about elevated homocysteine levels. frontiersin.org

In the context of genetic disorders like Guanidinoacetate Methyltransferase (GAMT) deficiency, where there is a toxic accumulation of GAA, pharmacological interventions aim to reduce its levels. researchgate.net These can include dietary management and treatment with ornithine. researchgate.net Gene therapy approaches are also being explored to restore the deficient enzyme activity, which would normalize GAA turnover and increase creatine production in affected individuals. researchgate.net

The following table summarizes the pharmacological interventions that affect the turnover and metabolic impact of Guanidinoacetic Acid.

InterventionEffect on GAA Turnover/MetabolismKey Findings
Oral GAA Supplementation Increases serum and urinary GAA concentrations. epistemonikos.orgA dose-dependent increase in plasma GAA levels is observed. epistemonikos.org
Co-administration with Creatine Mitigates the increase in homocysteine associated with GAA supplementation. mdpi.comfrontiersin.orgLargely prevents the GAA-driven rise in homocysteine. mdpi.com
Co-administration with B Vitamins and Betaine Suppresses or prevents the rise in homocysteine. mdpi.comEffective in maintaining normal homocysteine levels during GAA supplementation. mdpi.com
Ornithine Treatment (in GAMT deficiency) Aims to reduce the accumulation of GAA. researchgate.netPart of the management strategy for conditions with GAA toxicity. researchgate.net

Cardioprotective Effects of Guanidinoacetic Acid in Pathological Models

Research in pathological models has suggested that d2-Guanidinoacetic acid may exert cardioprotective effects, particularly under conditions of stress such as high-intensity interval training (HIIT). These effects are primarily attributed to its role in cellular energy metabolism and its antioxidant properties.

In a study involving rats subjected to HIIT, supplementation with GAA demonstrated significant cardioprotective effects by mitigating oxidative stress. researchgate.netnih.gov The administration of GAA led to a decrease in both systemic and cardiac pro-oxidants, including superoxide (B77818) anion, hydrogen peroxide, nitrite, and thiobarbituric acid reactive substances. nih.gov Concurrently, GAA treatment increased the levels of key antioxidants such as glutathione (B108866) and superoxide dismutase. nih.gov These findings suggest that GAA can bolster the heart's antioxidant defense mechanisms, protecting it from exercise-induced oxidative damage. researchgate.netnih.gov

Interestingly, while GAA supplementation did not alter cardiac function in these models, it was associated with a notable degree of cardiomyocyte hypertrophy. researchgate.netnih.gov This was evidenced by a significant increase in the cross-sectional area of cardiomyocytes and the thickness of the left ventricle wall. nih.gov This physiological hypertrophy, in the absence of impaired cardiac function, is considered an adaptive response to the increased workload.

Historically, early clinical research from the 1950s provided some of the first indications of GAA's potential benefits for cardiac health. Studies reported beneficial effects of GAA, often in combination with betaine, in treating patients with cardiac decompensation. mdpi.comnih.gov Patients with heart disease reported improvements in well-being after taking GAA, and in some cases of congestive heart failure, were able to cease other pharmacological treatments without adverse outcomes. nih.gov These early findings, though lacking the rigorous methodology of modern studies, paved the way for current research into the cardioprotective mechanisms of GAA.

The table below details the observed cardioprotective effects of Guanidinoacetic Acid in a pathological model of high-intensity interval training in rats.

ParameterObservation with GAA SupplementationImplication
Systemic and Cardiac Pro-oxidants Significant decrease in levels of O₂, H₂O₂, NO₂⁻, and TBARS. nih.govReduction of oxidative stress. researchgate.netnih.gov
Antioxidant Levels Increase in glutathione and superoxide dismutase. nih.govEnhancement of the heart's antioxidant capacity. nih.gov
Cardiac Function No significant alteration. researchgate.netnih.govThe observed hypertrophy is not pathological. researchgate.netnih.gov
Cardiomyocyte Morphology 27% increase in cross-sectional area. nih.govIndication of physiological cardiac hypertrophy. researchgate.netnih.gov
Left Ventricle Wall Thickness 27% increase. nih.govAdaptive structural change to increased workload. researchgate.netnih.gov

Nutritional and Animal Science Research of Guanidinoacetic Acid Supplementation

Enhancing Growth Performance and Feed Efficiency in Livestock

Guanidinoacetic acid (GAA) has been examined as a potential feed additive to improve energy utilization and growth metrics in the livestock industry. frontiersin.org As a precursor to creatine (B1669601), which is central to energy metabolism, GAA supplementation is particularly relevant in animals fed all-vegetable diets that may lack natural sources of creatine. nih.gov

Poultry Research Finding Parameter Result Reference
Ross 308 BroilersAverage Daily Gain (ADG)+2.2% to +2.7% improvement nih.gov
Ross 308 BroilersGain:Feed RatioSignificant improvement nih.gov
Ross 308 BroilersBreast Meat YieldIncreased from 29.4% to 30.6% nih.gov
Broiler Chicks (Arginine-deficient diet)Body Weight (BW) GainGraded improvements nih.gov
Broiler Chicks (Arginine-deficient diet)Gain:Feed Ratio (G:F)Graded improvements nih.gov
Yellow-Feathered BroilersAverage Daily Gain (ADG)+8.97% to +13.01% in initial phase (not statistically significant) mdpi.com

Research in swine nutrition suggests that d2-Guanidinoacetic acid can be an effective feed additive for improving growth performance from the weaning to finishing stages. frontiersin.orgnih.gov Studies have reported that GAA supplementation leads to a better feed conversion ratio and can increase lean meat yield. frontiersin.org

Swine Research Finding Growth Stage Parameter Result Reference
Wean to Finish PigsOverallAverage Daily Gain (ADG)Significant increase nih.govnih.gov
Wean to Finish PigsOverallFeed Efficiency (G:F)Significant improvement nih.govnih.gov
Wean to Finish PigsCarcassLean Meat YieldSignificant improvement nih.govnih.gov
Finishing Pigs (60-day supplementation)FinishingAverage Daily Gain (ADG)Increased pig333.com
Finishing Pigs (60-day supplementation)FinishingFeed EfficiencyImproved pig333.com
Finishing Pigs (60-day supplementation)CarcassLean Meat YieldIncreased pig333.com
Finishing Pigs (60-day supplementation)CarcassBack-fat ThicknessReduced pig333.com

The application of d2-Guanidinoacetic acid in ruminants has been explored for its potential to improve growth and metabolic efficiency. frontiersin.orgmdpi.com Since cattle typically consume plant-based diets, they must synthesize their own creatine, making supplemental GAA a point of interest. mdpi.com

Studies in lambs have shown that dietary GAA supplementation can promote growth. frontiersin.org Research on Kazakh male lambs indicated that a portion of dietary GAA can escape ruminal degradation, becoming available for absorption. frontiersin.org This resulted in increased levels of creatine, IGF-I, and insulin (B600854), which are linked to growth promotion. frontiersin.org In Angus steers, GAA supplementation led to a significantly higher average daily gain (ADG) and improved feed conversion efficiency (FCE). mdpi.com The study also noted changes in rumen fermentation, including higher propionate (B1217596) concentration, which can be indicative of more efficient energy utilization. mdpi.com Similarly, another study with confined steers reported a 16.9% increase in ADG and a 20% improvement in feed efficiency in the group receiving the highest level of GAA supplementation. nih.govresearchgate.net

Ruminant Research Finding Parameter Result Reference
Angus SteersAverage Daily Gain (ADG)Significant increase mdpi.com
Angus SteersFeed Conversion Efficiency (FCE)Significantly higher mdpi.com
Confined Holstein SteersAverage Daily Gain (ADG)+16.9% increase nih.govresearchgate.net
Confined Holstein SteersFeed Efficiency+20% improvement nih.govresearchgate.net
Kazakh LambsGrowthPromoted frontiersin.org

In aquaculture, d2-Guanidinoacetic acid is being investigated as a nutritional additive to support the healthy growth of aquatic animals. nih.gov Research has indicated that GAA can have a positive effect on the growth, feed conversion, and meat quality of farmed aquatic species. google.com

One study on juvenile Litopenaeus vannamei (whiteleg shrimp) explored the effects of dietary GAA on growth and other physiological parameters. nih.gov In fish, such as tilapia, GAA has been found to cause a significant increase in weight gain. google.com Further research on Pangasius catfish demonstrated that the method of GAA supplementation could impact its effectiveness, with one technique resulting in higher average body weight and biomass compared to a control group. researchgate.net

Impact on Muscle Development and Lean Mass Accretion

d2-Guanidinoacetic acid is recognized for its role in promoting muscle development and increasing the body's energy reserves. nih.gov As the direct precursor to creatine, GAA supplementation can enhance muscle creatine stores, which is essential for the energy metabolism required for muscle growth and function. nih.govnih.gov

Research in both poultry and swine has shown that dietary GAA can lead to increased breast muscle and lean meat yield, respectively. nih.govmdpi.comnih.gov In finishing pigs, GAA supplementation not only improved growth performance but also resulted in a higher percentage of lean meat and a larger loin muscle area. nih.gov

The impact of d2-Guanidinoacetic acid on lean mass is rooted in its influence on the expression of genes that regulate skeletal muscle development. nih.govnih.gov The growth of skeletal muscle is largely controlled by myogenic regulatory factors (MRFs). nih.gov

Studies in finishing pigs have shown that dietary GAA can promote skeletal muscle development by altering the expression of these key genes. nih.gov Specifically, GAA supplementation was found to enhance the expression of myosin heavy chain gene (MYH4), myogenic determination (MyoD), and myogenic factor 5 (Myf5) in the longissimus dorsi muscle. nih.gov Concurrently, GAA decreased the expression of Myostatin, a negative regulator of muscle growth. nih.gov These changes at the molecular level contribute to an increase in the cross-sectional area of muscle fibers, leading to improved lean meat percentage. nih.gov

Regulation of Gene Expression in Skeletal Muscle

d2-Guanidinoacetic acid, as a precursor to creatine, plays a crucial role in the molecular regulation of skeletal muscle development. nih.gov Its supplementation has been shown to influence the expression of key genes that govern myogenesis (muscle fiber formation) and muscle hypertrophy (increase in muscle fiber size).

Research indicates that GAA can stimulate the expression of crucial myogenic regulatory factors (MRFs), which are essential for the differentiation of myoblasts into mature muscle fibers. nih.govfrontiersin.org Studies have demonstrated that GAA treatment can increase the mRNA expression of Myogenic Differentiation 1 (MyoD) and Myogenin (MyoG), leading to an enhanced myotube fusion rate. nih.gov The Myocyte Enhancer Factor 2 (MEF2) family of genes, which cooperates with MRFs to activate muscle-specific genes, is also positively influenced by creatine availability, which is enhanced by GAA supplementation. nih.govfrontiersin.org

Furthermore, GAA has been found to modulate critical signaling pathways involved in muscle protein synthesis. nih.gov The Akt/mTOR/S6K signaling pathway, a central regulator of cell growth and protein synthesis, is activated by GAA supplementation. nih.govscielo.br This activation promotes muscle hypertrophy. scielo.br The effects of GAA may also be mediated through the stimulation of anabolic hormones like Insulin-Like Growth Factor-1 (IGF-1), which is known to promote muscle growth and differentiation. nih.govnih.govuc.cl In finishing pigs, dietary GAA has been shown to promote skeletal muscle development by altering myogenic gene expression and myofiber characteristics. nih.gov

Table 1: Effect of d2-Guanidinoacetic Acid on Skeletal Muscle Gene Expression

Gene/PathwayFunctionEffect of GAA SupplementationReference
Myogenic Regulatory Factors (MRFs)Regulate myoblast differentiationUpregulation nih.govfrontiersin.org
MyoD (Myogenic Differentiation 1)Initiates muscle differentiationIncreased mRNA expression frontiersin.orgnih.gov
MyoG (Myogenin)Promotes fusion of myoblasts into myotubesIncreased mRNA expression frontiersin.orgnih.gov
MEF2 (Myocyte Enhancer Factor 2)Co-activates muscle-specific genesUpregulation (via Creatine) nih.govfrontiersin.org
Akt/mTOR/S6K PathwayRegulates muscle protein synthesis and hypertrophyActivation nih.govscielo.br
IGF-1 (Insulin-Like Growth Factor-1)Promotes muscle growth and differentiationStimulation nih.govuc.cl

Influence on Carcass Characteristics and Meat Quality

Supplementation with d2-Guanidinoacetic acid has demonstrated significant effects on carcass composition and meat quality in various livestock species, particularly in pigs and poultry. These improvements are largely attributed to enhanced energy metabolism in muscle tissues, leading to better protein accretion.

In broiler chickens, GAA supplementation in all-vegetable diets has been shown to improve the gain-to-feed ratio and ADG. nih.govthepoultrysite.com A notable effect is the significant increase in breast meat yield. nih.govthepoultrysite.comresearchgate.netmdpi.com Regarding meat quality, results can be variable. Some studies report that GAA can lead to lower ultimate pH values, higher cooking and fluid losses, and lighter meat color (higher L* values). nih.govthepoultrysite.com In yellow-feathered broilers, moderate GAA supplementation improved water-holding capacity and meat tenderness. mdpi.comnih.gov

Table 2: Influence of d2-Guanidinoacetic Acid on Carcass and Meat Quality

SpeciesParameterObserved EffectReference
PigsLean Meat YieldIncreased nih.govnih.govpig333.com
Backfat ThicknessReduced nih.govnih.govpig333.com
Average Daily Gain (ADG)Increased nih.govnih.gov
Meat QualityVariable/No significant effect nih.govnih.govfrontiersin.org
BroilersBreast Meat YieldIncreased nih.govthepoultrysite.comresearchgate.net
Feed Conversion Ratio (FCR)Improved nih.govthepoultrysite.com
Water Holding CapacityImproved at moderate doses mdpi.comnih.gov
Meat pHLowered nih.govthepoultrysite.com

Dietary Methionine and Arginine Sparing Effects

The metabolic pathway of creatine synthesis provides a biochemical basis for the methionine and arginine-sparing effects of d2-Guanidinoacetic acid. The de novo synthesis of GAA requires the amino acids arginine and glycine (B1666218). frontiersin.orgmdpi.commdpi.com Specifically, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine. frontiersin.org

By providing an exogenous source of GAA, the animal's need to synthesize it endogenously is reduced. This directly lessens the metabolic demand for arginine, effectively "sparing" it for other essential biological functions such as protein synthesis and nitric oxide production. mdpi.com

Stress Response and Antioxidant Capacity in Animal Models

Research has shown that d2-Guanidinoacetic acid supplementation can bolster the antioxidant defense systems in animals, particularly under conditions of stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can impair animal health and performance.

Studies in pigs have demonstrated that dietary GAA can enhance antioxidant capacity. nih.gov Supplementation has been shown to increase the activity of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) while decreasing the concentration of Malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govresearchgate.net In some cases, GAA has also been found to increase the activity of Glutathione (B108866) Peroxidase (GSH-Px) and Catalase (CAT), as well as the Total Antioxidant Capacity (T-AOC) in plasma and various tissues. mdpi.comresearchgate.netresearchgate.net The antioxidant properties may be indirectly linked to the antioxidant capacities of creatine and arginine, which are related metabolites. nih.gov

In broiler chickens subjected to chronic cyclic heat stress, a condition known to induce oxidative stress, GAA supplementation was investigated for its potential to modify the birds' oxidative status. nih.govnih.govresearchgate.net While GAA was effective in supporting muscle energy metabolism, the direct effects on plasma antioxidant markers like MDA, SOD, and GSH-Px were not always significant. nih.gov However, the enhancement of muscle energy metabolism by GAA is thought to indirectly support the tolerance against oxidative stress. nih.govresearchgate.net

Table 3: Effect of d2-Guanidinoacetic Acid on Antioxidant Status

Animal ModelAntioxidant MarkerEffect of GAA SupplementationReference
PigsSuperoxide Dismutase (SOD)Increased activity nih.govresearchgate.net
Malondialdehyde (MDA)Decreased content nih.govresearchgate.netresearchgate.net
Total Antioxidant Capacity (T-AOC)Increased activity researchgate.netresearchgate.net
Catalase (CAT)Increased activity mdpi.comresearchgate.net
Broilers (Heat Stress)Plasma Antioxidant EnzymesNo significant alteration nih.gov
Muscle Energy MetabolismEnhanced (indirectly supports stress tolerance) nih.govresearchgate.net

Reproductive Performance in Breeding Animals

The supplementation of d2-Guanidinoacetic acid in the diets of breeding animals, particularly sows, has been shown to positively influence reproductive outcomes. The high energy demands during gestation and lactation make these periods critical for nutritional intervention. alpa.uy GAA, by enhancing the creatine-phosphocreatine energy system, can improve energy efficiency and productivity in sows. alpa.uygaa-science.com

Research has demonstrated that feeding GAA to sows during gestation can lead to an increase in the number of piglets born alive. alpa.uy When supplemented during the later stages of gestation, it has been associated with an increase in piglet birth weight. alpa.uygaa-science.com Furthermore, sows supplemented with GAA during lactation have been observed to have heavier litters at weaning. alpa.uynih.gov

GAA supplementation can also improve the quality of sow colostrum, the first milk rich in antibodies and nutrients. Studies have reported a significant increase in colostrum protein content and immunoglobulin A (IgA) levels in GAA-fed sows. frontiersin.orgnih.gov There is also a tendency for increased daily milk yield. frontiersin.orgnih.gov These improvements in maternal nutrition and lactation performance contribute to better piglet health and vitality, leading to increased litter weight gain. frontiersin.orgnih.gov

Table 4: Effects of d2-Guanidinoacetic Acid on Sow Reproductive Performance

ParameterObserved EffectReference
Number of Piglets Born AliveIncreased alpa.uy
Piglet Birth WeightIncreased (especially in certain parities) alpa.uygaa-science.com
Litter Weaning WeightIncreased alpa.uynih.gov
Colostrum Protein ContentIncreased frontiersin.orgnih.gov
Colostrum Immunoglobulin A (IgA)Increased frontiersin.orgnih.gov
Daily Milk YieldTendency to increase frontiersin.orgnih.gov

Formulation and Stability of Guanidinoacetic Acid in Animal Feed

The practical application of d2-Guanidinoacetic acid as a feed additive is supported by its favorable characteristics related to formulation and stability during feed manufacturing processes. A key advantage of GAA over direct creatine supplementation is its heat stability. alpa.uy

Creatine is known to be unstable and can degrade during the high temperatures and pressure associated with feed pelleting. alpa.uy In contrast, GAA is heat-tolerant, ensuring its integrity and bioavailability in pelleted feeds, which are common in commercial livestock and poultry production. alpa.uy This stability makes GAA a more reliable and effective precursor for increasing creatine levels in animal tissues when incorporated into processed feeds. frontiersin.org

Commercial preparations of GAA are available for inclusion in animal feed. For example, one product is described as comprising 96% feed-grade GAA and 4% cornstarch. nih.gov The stability of GAA in animal feed has been confirmed by regulatory bodies and research, which found that both granulated and crystallized forms of GAA have high stability during manufacturing and storage. frontiersin.org In addition to its stability, GAA is considered a cost-effective supplement compared to creatine. frontiersin.org These properties make GAA a suitable and efficient feed additive for use in modern animal production systems.

Advanced Analytical Methodologies for Guanidinoacetic Acid and Metabolites

Chromatographic Techniques for Quantitative Determination

Chromatography separates chemical mixtures into individual components for analysis. For guanidinoacetic acid (GAA), several methods have been optimized for its detection in biological samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and selective method for quantifying GAA, particularly in urine samples. dergipark.org.tr This technique often involves a pre-column derivatization step to convert the non-fluorescent GAA into a fluorescent derivative, which can then be detected with high sensitivity. researchgate.net

One established method utilizes a C18 analytical column with a mobile phase consisting of a 50 mM formic acid and methanol (B129727) buffer, run at a flow rate of 1.0 mL/min. dergipark.org.trdergipark.org.tr Detection is achieved using a fluorescence detector set to an excitation wavelength (λex) of 390 nm and an emission wavelength (λem) of 470 nm. dergipark.org.trdergipark.org.tr This approach allows for the determination of GAA in approximately 7.92 minutes. dergipark.org.tr The method has been validated according to Eurachem guidelines, demonstrating its reliability for routine analysis and clinical research. dergipark.org.tr

Parameter Value Reference
Linearity Range 1 - 100 nmol/mL dergipark.org.tr
Limit of Detection (LOD) 1.0 nmol/mL dergipark.org.tr
Limit of Quantification (LOQ) 3.51 nmol/mL dergipark.org.tr
Intra-day Precision (%RSD) 0.40 - 0.91% dergipark.org.tr
Inter-day Precision (%RSD) 0.51 - 1.01% dergipark.org.tr
Recovery 91 - 101% dergipark.org.tr

Table 1: Performance characteristics of an HPLC-FLD method for GAA determination in urine.

Capillary Electrophoresis (CE) with UV detection is another powerful technique for the analysis of charged molecules like GAA. zeaplant.com It offers the advantages of rapid analysis, high resolution, and minimal sample preparation. zeaplant.comnih.gov

A specific Capillary Zone Electrophoresis (CZE) method has been developed for the simultaneous measurement of GAA, creatinine (B1669602), and creatine (B1669601) in plasma and urine. nih.gov This method is notable for not requiring a prior derivatization step. Plasma samples are simply filtered, and urine specimens only need dilution before injection. The separation is achieved in under 8 minutes using an uncoated silica (B1680970) capillary (60.2 cm x 75 µm) with a 75 mmol/L Tris-phosphate buffer at a pH of 2.25 and a temperature of 15°C. nih.gov This makes the CE-UV method an inexpensive, fast, and specific tool for screening a large number of samples in both clinical and research settings. nih.gov

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and specificity. zeaplant.com It is often coupled with separation techniques like liquid chromatography (LC) or used with direct injection methods for the analysis of GAA. zeaplant.com

Flow-Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique well-suited for rapid quantitative analysis, particularly in newborn screening programs. nih.gov This method allows for the direct injection of a prepared sample extract into the mass spectrometer without prior chromatographic separation, significantly reducing analysis time. nih.gov

A validated FIA-MS/MS method for GAA and creatine in dried blood spots involves extracting the sample with a methanol-water solution. nih.gov After evaporation and formation of butyl esters, the sample is analyzed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.gov The entire analysis is very fast, with a run time of about one minute. nih.gov This method is highly reliable for the diagnosis of disorders related to creatine metabolism. nih.gov Deuterated internal standards, such as d3-creatine, are used to ensure accuracy. nih.gov

Parameter Value (for GAA) Reference
Analysis Time 1 minute nih.gov
Linearity Range 0.25 - 12.5 µmol/L of blood nih.gov
Limit of Detection (LOD) 0.30 µmol/L of blood nih.gov
Recovery 94 - 105% nih.gov
Between-run CV 5.3% nih.gov

Table 2: Performance characteristics of an FIA-MS/MS method for GAA determination in dried blood spots.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection of MS/MS. nih.gov It is considered a gold standard for the quantification of metabolites like GAA in various biological fluids, including plasma, urine, and cerebrospinal fluid. nih.govnih.gov

A common approach involves derivatization of GAA to butyl-esters prior to analysis to improve its chromatographic behavior and ionization efficiency. nih.gov In one such method, plasma samples are extracted with acetonitrile (B52724) containing stable isotope-labeled internal standards, such as ¹³C₂-GAA and d₃-creatine, to correct for analytical variability. nih.gov Chromatographic separation is achieved on a C8 or similar column with an isocratic mobile phase, and the total run time is typically around 5 minutes. unifi.it

Parameter Value (for GAA) Reference
Run Time 5 minutes nih.govunifi.it
Linearity Range 0.02 - 40 µmol/L nih.govunifi.it
Limit of Detection (LOD) 0.002 µmol/L nih.govunifi.it
Limit of Quantification (LOQ) 0.02 µmol/L nih.govunifi.it
Intra & Inter-assay CVs < 8% nih.govunifi.it
Recovery 96.5 - 103.0% nih.gov

Table 3: Validation parameters of a derivatization-based LC-MS/MS method for plasma GAA.

Method development also focuses on simplifying sample preparation. To overcome the time-consuming derivatization step, an ion pairing (IP) LC-MS/MS method has been developed. nih.gov This technique simplifies sample preparation and decreases the run time while maintaining good accuracy and precision, with intra- and inter-day coefficients of variation (CVs) below 15%. nih.gov

Sample Preparation and Matrix Effects in Biological Specimen Analysis

The analysis of biological specimens presents challenges due to the complexity of the sample matrix, which contains numerous compounds that can interfere with the analysis. psu.edu Effective sample preparation is essential to remove these interferences, and understanding matrix effects is critical for accurate quantification, especially in mass spectrometry. psu.educhromatographyonline.com

Sample preparation protocols are tailored to the specific analytical method and biological matrix. Common techniques include:

Protein Precipitation: Often used for plasma or serum samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Dilution: A simple and effective method for reducing matrix effects, particularly for urine samples. A 20-fold dilution has been shown to render matrix effects insignificant in HPLC-FLD analysis. dergipark.org.trnih.gov

Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties, allowing for the isolation of the analyte of interest from interfering matrix components. psu.edu

Derivatization: A chemical modification of the analyte, such as the conversion of GAA to its butyl-ester derivative for LC-MS/MS analysis. nih.gov This is often done to improve the analyte's volatility, chromatographic retention, or ionization efficiency. researchgate.net

Matrix effects, observed as either ion suppression or enhancement, are a significant challenge in methods using electrospray ionization (ESI), such as LC-MS/MS and FIA-MS/MS. chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com To compensate for these effects, a stable isotope-labeled internal standard, such as d2-Guanidinoacetic acid, is indispensable. This internal standard is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite signal variations caused by the matrix. researchgate.net

Method Validation and Quality Control in Guanidinoacetic Acid Analysis

The accurate and reliable quantification of d2-Guanidinoacetic acid and its related metabolites is fundamentally dependent on the rigorous validation of the analytical methods employed and the consistent application of robust quality control procedures. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is accurate, precise, and reproducible. apvma.gov.au This process is critical in various fields, including clinical diagnostics, pharmaceutical research, and quality assessment of nutritional supplements. zeaplant.com

Method validation encompasses the evaluation of several key performance characteristics to define the capabilities of the analytical procedure. These parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). asean.orgeuropa.eu

Linearity: This demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a sample with a known amount of the analyte. apvma.gov.au

Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day variation), and reproducibility. apvma.gov.au

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validated Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prominent technique for the simultaneous determination of guanidinoacetic acid and related compounds in biological matrices like plasma and urine. nih.govnih.gov The validation of these methods is crucial for their application in diagnosing metabolic disorders. nih.gov

One study detailed the validation of an LC-MS/MS method for plasma guanidinoacetic acid (GAA). nih.gov The samples were processed with an acetonitrile extraction containing an internal standard (¹³C₂-GAA) and derivatized to butyl-esters before analysis. nih.gov The validation parameters demonstrated high sensitivity and reliability. nih.gov

Table 1: Validation Parameters for an LC-MS/MS Method for Guanidinoacetic Acid (GAA) Analysis in Plasma

ParameterValue
Linearity Range0.02 to 40 µmol/L
Limit of Detection (LOD)0.002 µmol/L
Limit of Quantification (LOQ)0.02 µmol/L
Intra-assay and Inter-assay Coefficient of Variation (CVs)<8%
Recovery (at 10 µmol/L)102.95%
Recovery (at 20 µmol/L)96.45%

Data sourced from Al-Dirbashi et al., 2011. nih.gov

High-performance liquid chromatography (HPLC) with fluorescence detection is another validated method for the quantitative determination of guanidinoacetic acid in urine. dergipark.org.tr A study developing such a method validated its performance according to established guidelines. dergipark.org.tr The validation confirmed the method was sensitive, accurate, and precise for routine analysis. dergipark.org.tr

Table 2: Validation and Quality Control Data for HPLC-Fluorescence Detection of Guanidinoacetic Acid (GAA) in Urine

ParameterConcentration (nmol/mL)Value
Intra-day Precision (% RSD)52.1
251.5
501.3
1000.9
Inter-day Precision (% RSD)53.5
252.8
502.1
1001.6
Accuracy (Recovery %)5101%
5091%
10098%

Data sourced from Cansever et al., 2024. dergipark.org.tr

Quality Control Procedures

Beyond initial method validation, ongoing quality control (QC) is essential to ensure the continued reliability of guanidinoacetic acid analysis. zeaplant.com QC involves analyzing samples with known concentrations of the analyte (quality control samples) in each analytical run to monitor the performance of the method.

Key aspects of quality control in GAA analysis include:

Purity Assessment: This involves the detection of potential impurities, such as residual solvents, starting materials from synthesis, or by-products. Ensuring the purity of analytical standards and the assessed material is critical for accurate quantification. zeaplant.com

Stability Testing: This is crucial for determining the shelf life of GAA-containing products or the stability of the analyte in biological samples under various storage conditions. Samples are subjected to different temperatures, humidity levels, and light exposure to monitor for any chemical or physical changes over time. zeaplant.com

Use of Internal Standards: As seen in the LC-MS/MS method, isotopically labeled internal standards like ¹³C₂-Guanidinoacetic acid are used to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. nih.gov

The implementation of these validation and quality control measures ensures that the data generated for guanidinoacetic acid is reliable and fit for its intended purpose in both research and clinical settings. zeaplant.com

Future Research Trajectories and Knowledge Gaps in D2 Guanidinoacetic Acid Studies

Elucidating Novel Biological Functions

While GAA is primarily recognized as the immediate precursor to creatine (B1669601), emerging evidence suggests it possesses creatine-independent biological activities. nih.govnih.govnih.gov Future research utilizing d2-GAA is critical to definitively separate these functions from its role in creatine synthesis and to uncover potentially new physiological roles.

Key areas of investigation include:

Neuromodulation and Hormonal Release: Studies have suggested that GAA may act as a neuromodulator and stimulate the release of certain hormones. nih.govnih.govsemanticscholar.org The precise mechanisms remain unclear. D2-GAA can be used in tracer studies to track its uptake and metabolism within neural and endocrine tissues, helping to clarify its direct effects on neurotransmitter systems and hormonal pathways, independent of its conversion to creatine.

Arginine Metabolism and Vasodilation: GAA synthesis utilizes arginine; therefore, GAA supplementation can alter the metabolic utilization of this amino acid, potentially impacting processes like nitric oxide synthesis and vasodilation. nih.govnih.govmdpi.com D2-GAA tracing can quantify the extent to which exogenous GAA spares endogenous arginine, providing a clearer picture of its influence on related metabolic pathways.

Oxidant-Antioxidant Balance: The impact of GAA on the body's oxidant-antioxidant status is another area of interest, with some studies pointing towards potential pro-oxidant effects in specific contexts. nih.govsemanticscholar.orgmdpi.com D2-GAA can help researchers track the metabolic fate of GAA and its downstream products, elucidating how it might influence cellular redox homeostasis.

Expanding Isotopic Tracer Applications to New Metabolic Pathways

The primary application of deuterated compounds like d2-GAA is in stable isotope tracer studies to measure metabolic flux. nih.govnih.gov While its use in quantifying creatine synthesis rates is a logical starting point, significant opportunities exist to expand its application to other interconnected metabolic networks. nih.gov

Future applications could focus on:

One-Carbon Metabolism: The conversion of GAA to creatine requires a methyl group from S-adenosyl-L-methionine (SAM), linking GAA metabolism directly to one-carbon metabolism. nih.govnih.gov Concerns have been raised that high doses of GAA could tax the body's methyl donor reserves, potentially increasing homocysteine levels. nih.govmdpi.com Using d2-GAA in conjunction with other labeled compounds (e.g., labeled methionine or folate) can precisely quantify the flux through this methylation reaction and assess its impact on the broader one-carbon network under various physiological and pathological conditions.

Glucose Homeostasis: Early research indicated that GAA might have a glucose-lowering effect and could increase glucose tolerance in both diabetic and non-diabetic individuals. nih.gov This suggests a potential role in insulin (B600854) dynamics. nih.govnih.gov D2-GAA tracer studies could be designed to investigate the direct effects of GAA on pathways of glucose production, uptake, and disposal, clarifying its potential as an insulinotropic compound.

Inter-organ Metabolism: Creatine synthesis is a multi-organ process, primarily involving the kidneys for GAA production and the liver for its methylation into creatine. nih.govmdpi.comyoutube.com D2-GAA infusions can be used to trace the transport and uptake of GAA across different organs, providing more accurate, dynamic measurements of inter-organ flux and metabolism, which is crucial for understanding systemic energy homeostasis.

Developing Advanced Diagnostic and Therapeutic Strategies

Disruptions in the creatine synthesis pathway lead to severe neurological disorders known as Cerebral Creatine Deficiency Syndromes (CCDS), such as Guanidinoacetate Methyltransferase (GAMT) deficiency and Arginine:Glycine (B1666218) Amidinotransferase (AGAT) deficiency. nih.govnih.gov D2-GAA holds potential for refining both the diagnosis and treatment of these and other metabolic disorders.

Diagnostic Advances:

Dynamic Flux Measurement: Current diagnosis of CCDS often relies on measuring static concentrations of GAA and creatine in bodily fluids. nih.govnih.govresearchgate.net An in vivo diagnostic test using a d2-GAA tracer could directly measure the rate of conversion of GAA to creatine. This dynamic flux measurement could provide a more sensitive and definitive diagnosis of GAMT deficiency, where this conversion is impaired.

Potential Diagnostic Application of d2-GAA
Disorder GAMT Deficiency
Current Method Measurement of elevated GAA in urine, plasma, and CSF. nih.govnih.gov
d2-GAA Application Administer d2-GAA and measure the rate of appearance of labeled creatine.
Expected Result Significantly reduced or absent conversion of d2-GAA to labeled creatine, providing a functional confirmation of the enzyme defect.

Therapeutic Innovations:

Substrate Replacement Research: In GAMT deficiency, the accumulation of GAA is thought to contribute to neurotoxicity. mdpi.commdwiki.org Paradoxically, GAA itself has been explored as a potential therapeutic agent for other conditions like creatine transporter deficiency, aiming to bypass the faulty transporter and increase intracellular creatine. mdpi.com D2-GAA can be an invaluable research tool to study the uptake, metabolism, and potential phosphorylation of GAA in brain cells, assessing the feasibility of a GAA-phosphoGAA system to compensate for a lack of creatine. mdpi.com

Prodrug Development: Lipophilic prodrugs of GAA, such as diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE), have been synthesized to improve brain delivery. mdpi.com D2-labeling of such prodrugs would allow researchers to track their passage across the blood-brain barrier, their conversion to GAA, and their subsequent metabolic fate within the central nervous system, aiding in the development of more effective therapeutic agents for creatine-related disorders.

Optimizing Nutritional Intervention Strategies

GAA is gaining popularity as a nutritional supplement aimed at increasing muscle creatine stores, often considered more stable and potent than creatine itself. mdpi.comfrontiersin.org However, the metabolic response to GAA supplementation can vary. D2-GAA provides a powerful tool to move beyond measuring simple concentration changes and towards a mechanistic understanding of GAA's nutritional impact.

Future research should focus on:

Bioavailability and Efficacy: By tracking the journey of orally administered d2-GAA, researchers can quantify its absorption, first-pass metabolism in the liver, and uptake by target tissues like muscle and brain. nih.gov This can help determine the optimal nutritional strategies to maximize creatine synthesis.

Metabolic Fate in Different Populations: The efficiency of GAA conversion to creatine may differ with age, diet, and health status. D2-GAA studies can compare these metabolic fluxes in various populations (e.g., athletes, elderly, individuals with metabolic diseases) to tailor nutritional recommendations.

Ruminant Nutrition: GAA supplementation has also been investigated in livestock to improve growth performance. frontiersin.orgmdpi.comnih.gov In ruminants, the degradation of GAA in the rumen is a key factor. frontiersin.org D2-GAA can be used to determine the rumen escape rate and post-ruminal absorption and metabolism, leading to more efficient feed formulations.

Investigating Long-Term Metabolic and Epigenetic Impacts

While short-term studies on GAA supplementation are common, the long-term metabolic and epigenetic consequences are largely unknown. This represents a significant knowledge gap that d2-GAA is uniquely positioned to address.

Long-Term Metabolic Consequences:

Methyl Pool Depletion: As previously noted, the continuous methylation of GAA to creatine consumes SAM, a universal methyl donor. mdpi.com This high demand could theoretically deplete the body's methyl pool, affecting numerous other essential methylation reactions. Long-term studies using d2-GAA alongside other stable isotopes are necessary to quantify the chronic impact of GAA supplementation on whole-body methylation capacity and homocysteine metabolism. nih.gov

Epigenetic Modifications:

DNA and Histone Methylation: DNA and histone methylation are critical epigenetic mechanisms that regulate gene expression and are dependent on the availability of methyl donors like SAM. frontiersin.orgmdpi.com By influencing the SAM cycle, long-term GAA intake could potentially alter epigenetic patterns. Recent research has linked GAA synthesis to the promotion of pancreatic cancer metastasis through transcription-activating histone modifications. nih.govnih.gov This highlights the urgent need to understand the interaction between GAA metabolism and the epigenome.

Future Epigenetic Studies with d2-GAA: D2-GAA can be used in long-term animal models to trace the influence of sustained high-flux through the GAA-to-creatine pathway on global and gene-specific DNA and histone methylation patterns. This research is crucial for understanding the potential for GAA to induce lasting changes in gene expression, which could have implications for health and disease.

Potential Long-Term Impact Associated Metabolic Process Role for d2-GAA Tracer Studies
Hyperhomocysteinemia One-Carbon Metabolism / SAM CycleQuantify the chronic flux from SAM to creatine; assess the burden on the methyl pool.
Altered Gene Expression Epigenetics (DNA/Histone Methylation)Trace the long-term effects of sustained methylation demand on genome-wide epigenetic marks.

By systematically addressing these research questions, the scientific community can fully harness the potential of d2-Guanidinoacetic acid to deepen our understanding of cellular bioenergetics, metabolic regulation, and the intricate connections between nutrition and long-term health.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of deuterated d2-Guanidinoacetic acid to achieve high isotopic purity?

  • Methodological Answer : Synthesis typically involves isotopic exchange or deuterated precursors. Reaction conditions (e.g., solvent choice, pH, temperature) must be optimized to maximize deuterium incorporation. Isotopic purity (e.g., 98 atom% D in ) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect residual protiated species. For reproducibility, protocols should specify reaction time, catalyst use, and purification steps (e.g., recrystallization) .

Q. What analytical techniques are most effective for characterizing d2-Guanidinoacetic acid’s structural and isotopic integrity?

  • Methodological Answer : High-resolution MS distinguishes isotopic patterns (e.g., m/z shifts for deuterated vs. non-deuterated forms). NMR (¹H, ¹³C, and ²H) identifies deuteration sites and quantifies isotopic enrichment. Infrared spectroscopy (IR) can confirm functional groups unaffected by isotopic substitution. Cross-validation using multiple techniques minimizes characterization errors .

Q. What are the recommended storage conditions to maintain d2-Guanidinoacetic acid’s stability in laboratory settings?

  • Methodological Answer : Stability is assessed via accelerated degradation studies under varying temperatures, humidity, and light exposure. Safety data sheets (SDS) recommend storing deuterated compounds in inert, airtight containers at -20°C to reduce hydrolysis or isotopic exchange. Regular stability testing via HPLC or TLC monitors degradation products (e.g., guanidine or acetic acid derivatives) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in d2-Guanidinoacetic acid influence its metabolic behavior compared to the protiated form?

  • Methodological Answer : Kinetic isotope effects (KIEs) are quantified using in vitro assays (e.g., enzyme kinetics) or in vivo tracer studies. Comparative metabolic profiling via LC-MS/MS identifies differences in reaction rates or metabolite distribution. For example, deuterium’s mass difference may alter transport across cellular membranes or enzymatic processing, requiring adjusted experimental models .

Q. What strategies resolve contradictions in spectral data when analyzing deuterated vs. non-deuterated Guanidinoacetic acid?

  • Methodological Answer : Contradictions arise from isotopic shifts overlapping with solvent peaks or impurities. Use deuterated solvents (e.g., D₂O) in NMR to avoid interference. For MS, high-resolution instruments (e.g., Orbitrap) differentiate isotopic clusters. Computational tools like molecular dynamics simulations predict deuteration impacts on spectral signatures .

Q. How should researchers design experiments to assess d2-Guanidinoacetic acid’s role in isotopic tracing studies of creatine biosynthesis?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with d2-Guanidinoacetic acid as a tracer. Cell or animal models are dosed with the compound, and isotopic enrichment in creatine and intermediates is tracked via MS. Control experiments using ¹³C/¹⁵N-labeled analogs validate specificity. Data normalization accounts for natural isotope abundance .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving d2-Guanidinoacetic acid?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values. Bayesian methods address variability in small sample sizes. Confounding factors (e.g., isotopic dilution in biological matrices) are controlled via isotopic correction algorithms. Toxicity endpoints (e.g., mitochondrial dysfunction) require multiplex assays (e.g., ATP quantification, ROS detection) .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions, instrument parameters, and raw data archiving to align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Contradiction Management : Use triangulation (multiple methods or datasets) to validate findings. For example, discrepancies in deuteration efficiency between synthesis batches may arise from precursor quality, necessitating supplier audits .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal, referencing SDS sections on environmental hazards and decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.